3-氯-5,6-亚甲二氧苯并噻吩-2-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

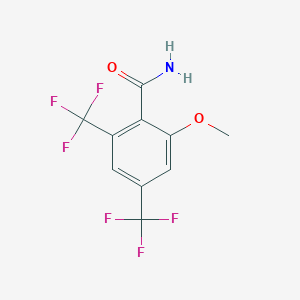

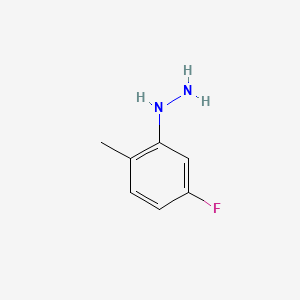

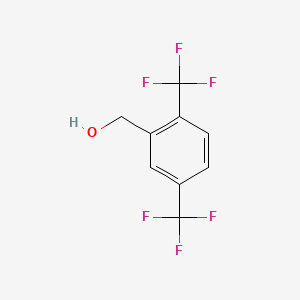

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride (3-Cl-MDBT-2-Cl) is a synthetic compound that has been used in laboratory experiments and scientific research. It is an organic compound that is part of a group of compounds known as benzothiophenes. 3-Cl-MDBT-2-Cl has been studied for its potential applications in the fields of biochemistry and physiology.

科学研究应用

羰基化反应

羰基化反应在从简单的有机底物形成羧酸衍生物中至关重要。例如,二氯联苯的羰基化反应展示了如何通过取代反应将氯化化合物转化为更复杂的分子,如 2-氯-3-苯基苯甲酸。该过程强调了氯代羰基化合物在合成有价值的有机酸中的潜力 (Boyarskiy、Fonari、Suwińska 和 Simonov,2009)。

异恶唑衍生物的合成

3-(2'-氯-6'-氟苯基)-5-甲基异恶唑-4-甲酰氯的合成展示了氯代羰基化合物在创建异恶唑衍生物中的多功能性。这些过程涉及多个步骤,包括肟化、氯化和环化,表明了从氯代羰基化合物开始合成复杂分子的潜力 (Su Wei-ke,2008)。

发光配合物

对具有吡啶官能化 N-杂环卡宾的铼 (I) 三羰基氯配合物的研究揭示了具有独特发光特性的化合物的发展。这些发现表明,氯代羰基化合物可以促进合成在光学器件和传感器中具有潜在应用的材料 (Li、Li、Wang、Chen、Li、Chen、Zheng 和 Xue,2012)。

杂环化合物的合成新途径

可烯酮与双亲电试剂(如 2-氯硒代苯甲酰氯)的反应展示了合成杂环化合物(如苯并[b]硒吩)的新途径。这项研究强调了氯代羰基化合物在促进杂环合成的创新合成途径中的作用 (Kloc 和 Młochowski,2001)。

抗菌活性

苯并噻吩衍生物(包括与 3-氯-5,6-亚甲二氧苯并噻吩-2-甲酰氯相关的衍生物)的合成因其抗菌特性而受到探索。这些研究表明氯代羰基化合物在开发新型抗菌剂中的潜力 (Aganagowda、Thamyongkit 和 Petsom,2012)。

属性

IUPAC Name |

7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQHQQCOXOFRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What kind of reactions can 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergo?

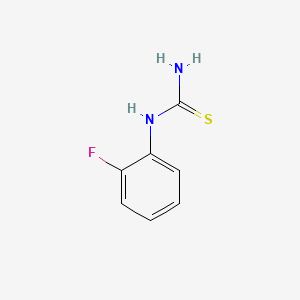

A1: This compound possesses a reactive carbonyl chloride group, making it a versatile building block for synthesizing various thieno[2,3-f]-1,3-benzodioxole derivatives. [] As demonstrated in the research, similar compounds readily react with:

- Amines: Forming amides, potentially with aromatic or heterocyclic amines, similar to the formation of compounds 3a-c, 4a, 4b, and 5 described in the paper. []

- Potassium Thiocyanate: Yielding the corresponding isothiocyanate derivative, analogous to compound 6. []

- Alcohols: Undergoing esterification to form esters, as exemplified by the synthesis of compound 7 using ethanol. []

- Sodium Azide: Reacting to generate the acyl azide, similar to compound 9, which can further react to form various heterocyclic compounds. []

Q2: Do these thieno[2,3-f]-1,3-benzodioxole derivatives exhibit any biological activity?

A2: While the specific biological activity of 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is not addressed in the research, the papers highlight the promising antibacterial and antifungal activities of some synthesized thieno[2,3-f]-1,3-benzodioxole derivatives. [] This suggests that modifications to the core structure, such as those achieved through reactions with the carbonyl chloride group, can influence biological activity. Further research is needed to evaluate the specific activity of 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)